6-Iodo-8-methoxyquinoline
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Overview
Description
6-Iodo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring. Quinolines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method is the electrophilic substitution reaction where iodine is introduced to the quinoline ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
6-Iodo-8-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antitumor agents due to its ability to induce oxidative stress in cancer cells.
Biochemical Research: Acts as a fluorescent probe for studying nucleic acids and proteins.
Industrial Chemistry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-8-methoxyquinoline involves its interaction with cellular components:
Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Molecular Targets: Targets include DNA and various cellular enzymes involved in redox balance.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the iodine atom, used in similar applications but with different reactivity and biological activity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, known for its antimicrobial and anticancer properties.
Fluoroquinolines: Fluorinated derivatives with enhanced biological activity and different pharmacological profiles.
Uniqueness: 6-Iodo-8-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to induce oxidative stress makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
6-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |
InChI Key |
UNJFBSCDLGVFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)I)C=CC=N2 |
Origin of Product |
United States |
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